Cas no 53439-16-0 (3-Methyl-2-buten-1-ol-d6 (d5 Major)(Contain ~3% d0))

3-Methyl-2-buten-1-ol-d6 (d5 Major) is a deuterated analog of 3-methyl-2-buten-1-ol, where five hydrogen atoms are replaced with deuterium (d5), with a minor presence (~3%) of the non-deuterated (d0) form. This isotopically labeled compound is primarily used as an internal standard or tracer in mass spectrometry and NMR studies, ensuring high precision in quantitative analysis. The deuteration enhances molecular stability and reduces interference from background signals, improving detection sensitivity. Its consistent isotopic purity (d5 Major) makes it valuable for metabolic research, pharmacokinetic studies, and chemical reaction mechanisms where isotopic labeling is critical. The product is suitable for applications requiring minimal isotopic dilution.
3-Methyl-2-buten-1-ol-d6 (d5 Major)(Contain ~3% d0) structure
53439-16-0 structure
Product Name:3-Methyl-2-buten-1-ol-d6 (d5 Major)(Contain ~3% d0)
CAS No:53439-16-0
MF:C5H10O
MW:92.1692719459534
CID:826093
PubChem ID:12255407
Update Time:2025-05-24

3-Methyl-2-buten-1-ol-d6 (d5 Major)(Contain ~3% d0) Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-2-buten-1-ol-d6
    • 3-Methyl-2-buten-1-o
    • 4,4,4-trideuterio-3-(trideuteriomethyl)but-2-en-1-ol
    • [4,4'-2H6]-3-methyl-2-butenol
    • 2-Methyl-2-buten-4-ol-d6
    • 3,3-Di-<2H3>-methylallylalkohol
    • 3,3-Dimethylallyl Alcohol-d6
    • 3-Methyl-2-buten-1-ol-d6 (d5 Major)
    • 3-Methylcrotyl Alcohol-d6
    • 3-methyl-d3-2-buten-1-ol-4,4,4-d3
    • 3-trideuteriomethyl-4,4,4-trideuterio-2-buten-1-ol
    • 4,4,4-trideuterio-3-trideuteriomethyl-but-2-en-1-ol
    • Dimethylallyl-3.3-d6-alkohol
    • Prenol-d6
    • DTXSID80482648
    • 53439-16-0
    • 3-Methyl-2-buten-1-ol-d6 (d5 Major)(Contain ~3per cent d0)
    • (Contain ~3% d0)
    • 3-Methyl-2-buten-1-ol-d6 (d5 Major)(Contain ~3% d0)
    • Inchi: 1S/C5H10O/c1-5(2)3-4-6/h3,6H,4H2,1-2H3/i1D3,2D3
    • InChI Key: ASUAYTHWZCLXAN-WFGJKAKNSA-N
    • SMILES: OC/C=C(\C([2H])([2H])[2H])/C([2H])([2H])[2H]

Computed Properties

  • Exact Mass: 86.07320
  • Monoisotopic Mass: 92.110825414g/mol
  • Isotope Atom Count: 6
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 51
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23000
  • LogP: 0.94490

3-Methyl-2-buten-1-ol-d6 (d5 Major)(Contain ~3% d0) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M294397-2.5mg
3-Methyl-2-buten-1-ol-d6 (d5 Major)(Contain ~3% d0)
53439-16-0
2.5mg
$ 184.00 2023-09-07
TRC
M294397-25mg
3-Methyl-2-buten-1-ol-d6 (d5 Major)(Contain ~3% d0)
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25mg
$ 1453.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-216495-2.5 mg
3-Methyl-2-buten-1-ol-d6 (d5 Major),
53439-16-0
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¥2,106.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-216495-2.5mg
3-Methyl-2-buten-1-ol-d6 (d5 Major),
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¥2106.00 2023-09-05

3-Methyl-2-buten-1-ol-d6 (d5 Major)(Contain ~3% d0) Production Method

Additional information on 3-Methyl-2-buten-1-ol-d6 (d5 Major)(Contain ~3% d0)

Introduction to 3-Methyl-2-buten-1-ol-d6 (d5 Major) (Contain ~3% d0)

The compound CAS No. 53439-16-0, commonly referred to as 3-Methyl-2-buten-1-ol-d6, is a highly specialized organic compound with significant applications in various scientific and industrial domains. This compound is particularly notable for its isotopic composition, where the d5 form is the major constituent, accompanied by approximately 3% d0 impurity. The presence of deuterium in its structure makes it a valuable tool in fields such as nuclear magnetic resonance (NMR) spectroscopy, where deuterium substitution can significantly enhance analytical capabilities.

Structural Insights and Synthesis Methods

3-Methyl-2-buten-1-ol-d6 exhibits a unique structural configuration characterized by a four-carbon chain with a hydroxyl group (-OH) attached to the first carbon and a double bond between the second and third carbons. The methyl group (-CH(CH₃)) further enhances its structural complexity, making it an interesting subject for synthetic organic chemistry studies. Recent advancements in catalytic hydrogenation and isotopic exchange techniques have enabled the efficient synthesis of this compound, ensuring high purity levels required for its specialized applications.

Applications in Analytical Chemistry

In the realm of analytical chemistry, 3-Methyl-2-buten-1-ol-d6 has found extensive use as a reference standard in NMR spectroscopy. The deuterium atoms in its structure provide distinct signals that aid in the precise determination of molecular structures and stereochemistry. Moreover, its isotopic composition allows for accurate quantification of enantiomeric excess in chiral compounds, making it indispensable in pharmaceutical research and development.

Role in Pharmaceutical Development

The pharmaceutical industry has benefited significantly from the use of CAS No. 53439-16-0 as an intermediate in drug synthesis. Its ability to undergo various functional group transformations makes it a versatile building block for constructing complex molecules with therapeutic potential. Recent studies have highlighted its role in the development of novel anti-inflammatory agents and cancer treatments, underscoring its importance in modern drug discovery.

Environmental and Industrial Applications

Beyond its laboratory uses, 3-Methyl-2-buten-1

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